Bienvenue dans la boutique en ligne BenchChem!

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline

Synthetic chemistry Cross-coupling Regioselectivity

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline (molecular formula C₉H₉BrFN, molecular weight 230.08 g/mol) is a dihalogenated secondary amine within the tetrahydroisoquinoline (THIQ) class. The compound bears a bromine atom at the 8-position and a fluorine at the 7-position of the fused bicyclic system, a substitution pattern that distinguishes it from the regioisomeric 7-bromo-8-fluoro variant (CAS 1780581-19-2) and from the well-characterized 7,8-dichloro PNMT inhibitor SKF 64139 (Ki = 0.3 μM).

Molecular Formula C9H9BrFN
Molecular Weight 230.08
CAS No. 1780581-08-9
Cat. No. B2479682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
CAS1780581-08-9
Molecular FormulaC9H9BrFN
Molecular Weight230.08
Structural Identifiers
SMILESC1CNCC2=C1C=CC(=C2Br)F
InChIInChI=1S/C9H9BrFN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-2,12H,3-5H2
InChIKeyDRDJZKIRJUTAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1780581-08-9): Core Identity and Sourcing Context


8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline (molecular formula C₉H₉BrFN, molecular weight 230.08 g/mol) is a dihalogenated secondary amine within the tetrahydroisoquinoline (THIQ) class . The compound bears a bromine atom at the 8-position and a fluorine at the 7-position of the fused bicyclic system, a substitution pattern that distinguishes it from the regioisomeric 7-bromo-8-fluoro variant (CAS 1780581-19-2) and from the well-characterized 7,8-dichloro PNMT inhibitor SKF 64139 (Ki = 0.3 μM) . It is supplied as a free base powder (purity ≥95%) with a recommended storage temperature of 4 °C, and serves primarily as a synthetic building block in medicinal chemistry programs targeting neurological disorders and infectious diseases .

Why 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline Cannot Be Casually Replaced by Other Dihalo-THIQs


THIQ derivatives bearing halogens at the 7- and 8-positions exhibit pronounced differences in reactivity, basicity, and biological target engagement depending on the identity and positional relationship of the halogen atoms. The bromine at C8 serves as the primary cross-coupling handle (Suzuki–Miyaura, Buchwald–Hartwig), while the electron-withdrawing fluorine at C7 modulates the pKa of the secondary amine by approximately 1.4 log units relative to the unsubstituted THIQ (predicted pKa 9.66 vs. 8.25 for the target) [1]. This pKa shift influences protonation state at physiological pH and consequently solubility, membrane permeability, and off-target α₂-adrenoceptor affinity—a well-documented selectivity liability in PNMT-targeted THIQs [1]. Substituting the 8-Br,7-F compound with the 7,8-dichloro analog (SKF 64139) or the 7-bromo-8-fluoro regioisomer fundamentally alters the synthetic vector, the electronic landscape, and, in the former case, the biological activity profile (PNMT Ki changes from sub-micromolar for 7,8-Cl₂ to not reported for 8-Br,7-F) [2].

Comparator-Based Quantitative Evidence for 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline Differentiation


1. Regioisomeric Identity: 8-Br,7-F vs. 7-Br,8-F Determines Cross-Coupling Vector

The target compound (8-Br,7-F) positions the bromine atom at the C8 position, which is the established site for palladium-catalyzed Suzuki–Miyaura cross-coupling in THIQ systems. Fabis et al. demonstrated that 8-bromo-THIQs undergo Suzuki coupling with arylboronic acids to yield 8-aryl-THIQs in preparative yields (typically 60–92%) [1]. In contrast, the 7-bromo position in the regioisomer (7-Br,8-F, CAS 1780581-19-2) lacks equivalent literature precedent for direct cross-coupling, as the 7-position is electronically deactivated by the adjacent 8-fluoro substituent and sterically less accessible .

Synthetic chemistry Cross-coupling Regioselectivity

2. Amine Basicity (pKa): 8-Br,7-F THIQ is 1.4 Units Less Basic Than Unsubstituted THIQ

The predicted pKa of 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is 8.25 ± 0.20, compared with 9.66 ± 0.20 for the unsubstituted parent THIQ (CAS 91-21-4) . The 1.41-unit decrease is attributable to the combined electron-withdrawing effects of bromine at C8 and fluorine at C7 on the secondary amine. Grunewald et al. established that pKa reduction in THIQs directly correlates with decreased α₂-adrenoceptor affinity—a critical selectivity parameter for PNMT inhibitors [1]. At physiological pH (7.4), the lower pKa means a smaller fraction of the 8-Br,7-F compound exists in the protonated (ionized) form compared to unsubstituted THIQ, affecting both membrane permeability and target binding.

Physicochemical property pKa Protonation state

3. Lipophilicity and Predicted Physicochemical Profile Differentiation from 7,8-Dichloro Analog

The monofluoro-mono-bromo combination in the target compound yields a predicted density of 1.506 g/cm³ and a boiling point of 285.4 °C, reflecting the heavier bromine atom's contribution . In contrast, the 7,8-dichloro analog (SKF 64139, molecular weight 202.08 g/mol) and the 7,8-difluoro analog (molecular weight 169.17 g/mol) are significantly lighter and have different predicted boiling points (7,8-Cl₂: ~308.5 °C predicted) . The bromine atom, with its larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine), alters steric occupancy at the C8 position and increases molecular polarizability, which can enhance halogen bonding interactions with protein targets relative to chloro or fluoro analogs.

Lipophilicity Drug-likeness Physicochemical property

4. PNMT Inhibitory Potency: 7,8-Dichloro Sets a High Bar, 8-Br,7-F Remains Unexplored

The 7,8-dichloro analog (SKF 64139) is a well-characterized, potent PNMT inhibitor with a reported Ki of 3.10 nM (0.0031 μM) as measured by the incorporation of ³H-labeled methyl groups from S-adenosylmethionine into the substrate [1]. The 7,8-dihalo pharmacophore is critical for PNMT active-site occupancy, with chlorine at both positions providing optimal van der Waals contacts. The 8-Br,7-F compound, carrying a bulkier bromine at C8 and a smaller fluorine at C7, would be predicted to exhibit altered (and potentially reduced) PNMT affinity based on steric considerations, though no experimental Ki has been reported [2]. The U.S. Patent 3,939,164 broadly claims 7- and 8-halo-substituted THIQs (including bromo-, fluoro-) as PNMT inhibitors but provides no quantitative structure-activity data for the mixed bromo-fluoro substitution pattern [2].

PNMT inhibition Enzyme assay Neuroscience

5. Sequential Functionalization Strategy: Br at C8 Enables C–C Bond Formation; F at C7 Tunes Electronics

The 8-Br,7-F substitution pattern is designed for stepwise derivatization: the aryl bromide at C8 can undergo chemoselective Suzuki–Miyaura or Buchwald–Hartwig coupling in the presence of the C7 fluorine, which is essentially inert under standard Pd-catalyzed conditions [1]. This orthogonality is documented in multi-halogenated heterocyclic systems where the reactivity order for oxidative addition follows Br ≫ Cl > F [2]. After C8 elaboration, the C7 fluorine remains available to exert its electron-withdrawing influence on the THIQ scaffold without competing as a leaving group. This contrasts with the 7,8-dichloro analog, where both halogens can participate in cross-coupling (albeit with some selectivity achievable through catalyst tuning), introducing complexity in sequential derivatization [3].

Sequential functionalization Orthogonal reactivity Medicinal chemistry

6. Storage and Handling: Cold-Chain Requirement Differentiates from Ambient-Stable Analogs

Sigma-Aldrich specifies a storage temperature of 4 °C for the target compound, compared with ambient (room temperature) storage for the regioisomer 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline as listed by Chemscene . This storage requirement implies greater thermal sensitivity or hygroscopicity for the 8-Br,7-F substitution pattern, necessitating refrigerated inventory management and potentially limiting shelf-life in laboratories without cold-storage capacity.

Stability Storage condition Procurement logistics

High-Value Application Scenarios for 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline Driven by Differentiated Evidence


Sequential C8 Arylation Followed by C7-Preserved Electronic Modulation in CNS Drug Discovery

In medicinal chemistry programs targeting G-protein-coupled receptors or ion channels in the CNS, the 8-Br,7-F THIQ core enables a two-stage diversification strategy: first, Suzuki coupling at C8 installs an aryl or heteroaryl pharmacophore (yield precedent: 60–92% on analogous 8-bromo-THIQ scaffolds) [1]; second, the C7 fluorine remains intact, maintaining a moderate electron-withdrawing effect that keeps the amine pKa at ~8.25—within the range associated with reduced α₂-adrenoceptor off-target activity compared to unsubstituted THIQ (pKa 9.66) . This scenario is particularly relevant for projects where controlling basicity is critical for CNS penetration and selectivity.

Building Block for PNMT-Focused SAR Libraries Where 7,8-Dihalo Diversity Is Required

Despite the lack of a published Ki for the 8-Br,7-F compound, the 7,8-dihalo-THIQ pharmacophore is validated by the nanomolar PNMT inhibition of 7,8-dichloro-THIQ (SKF 64139, Ki = 3.10 nM) [2]. The 8-Br,7-F compound fills a structural gap in PNMT SAR libraries by providing a sterically and electronically distinct dihalo combination (Br at C8, F at C7) not covered by the 7,8-dichloro, 7,8-difluoro, or 7-bromo-8-fluoro variants. The U.S. Patent 3,939,164 establishes the intellectual property precedent for 7- and 8-halo-THIQs as PNMT inhibitors, supporting the rationale for exploring this substitution pattern [3].

Orthogonal Cross-Coupling Substrate for Fragment-Based Drug Discovery and PROTAC Linker Attachment

The chemoselectivity of the C8–Br bond toward Pd(0) oxidative addition, with the C7–F bond remaining inert under standard Suzuki conditions (reactivity ratio Br:Cl:F ≈ 1000:10:1), makes this compound an ideal substrate for fragment elaboration where orthogonal reactivity is required [4]. In PROTAC (proteolysis-targeting chimera) design, the amine functionality provides a conjugation point for linker attachment after C8 diversification, while the fluorine atom can be exploited for ¹⁹F NMR metabolic tracking or for modulating the ternary complex formation through halogen bonding.

Comparative Physicochemical Profiling of Dihalo-THIQ Series for Lead Optimization

The quantitative physicochemical differences—predicted pKa 8.25 vs. 9.66 for parent THIQ, molecular weight 230.08 vs. 169.17 for 7,8-difluoro analog, and density 1.506 g/cm³—enable systematic evaluation of halogen effects on solubility, permeability, and metabolic stability within a matched molecular pair analysis framework . Procurement of the 8-Br,7-F compound alongside its 7,8-dichloro and 7,8-difluoro counterparts allows research teams to isolate the contribution of bromine's larger steric bulk and increased polarizability to the overall drug-likeness profile of the series.

Quote Request

Request a Quote for 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.